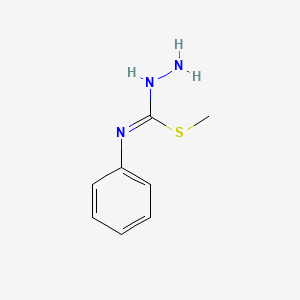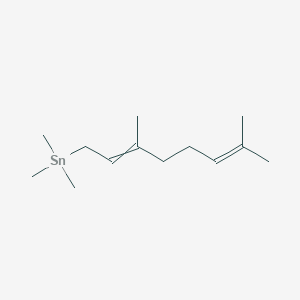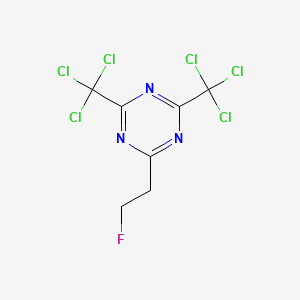
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of fluoroethyl and trichloromethyl groups attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of trichloromethyl triazine with fluoroethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazine derivatives, while oxidation reactions can produce triazine oxides.
Aplicaciones Científicas De Investigación
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The trichloromethyl groups may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring.
Bis(2,2,2-trifluoroethyl) ether: Contains two trifluoroethyl groups and an ether linkage.
Flurothyl: Contains fluoroethyl groups and is used in different applications.
Uniqueness
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the combination of fluoroethyl and trichloromethyl groups attached to the triazine ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
113768-69-7 |
|---|---|
Fórmula molecular |
C7H4Cl6FN3 |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
2-(2-fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C7H4Cl6FN3/c8-6(9,10)4-15-3(1-2-14)16-5(17-4)7(11,12)13/h1-2H2 |
Clave InChI |
CWRXMXTZQLPPDY-UHFFFAOYSA-N |
SMILES canónico |
C(CF)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
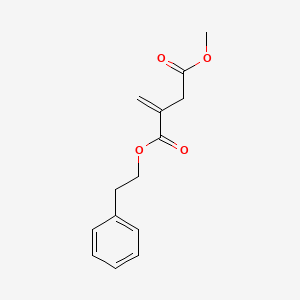

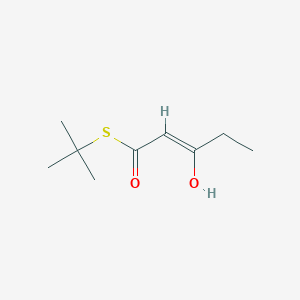
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
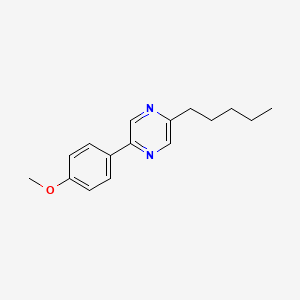
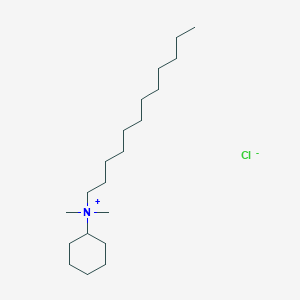
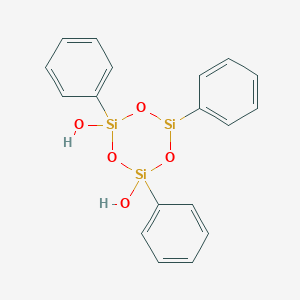
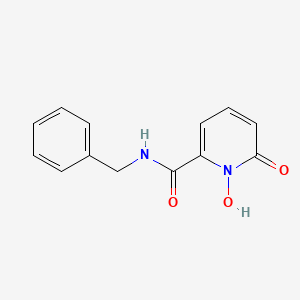
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
